Ethyl diphenyl phosphate Ethyl diphenyl phosphate
Brand Name: Vulcanchem
CAS No.: 841-46-3
VCID: VC8002835
InChI: InChI=1S/C14H15O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3
SMILES: CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Molecular Formula: C14H15O4P
Molecular Weight: 278.24 g/mol

Ethyl diphenyl phosphate

CAS No.: 841-46-3

Cat. No.: VC8002835

Molecular Formula: C14H15O4P

Molecular Weight: 278.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl diphenyl phosphate - 841-46-3

Specification

CAS No. 841-46-3
Molecular Formula C14H15O4P
Molecular Weight 278.24 g/mol
IUPAC Name ethyl diphenyl phosphate
Standard InChI InChI=1S/C14H15O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3
Standard InChI Key JSPBAVGTJNAVBJ-UHFFFAOYSA-N
SMILES CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Canonical SMILES CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

EDPP features a central phosphorus atom bonded to two phenyl groups, one ethoxy group, and an oxygen atom. Its IUPAC name is ethyl diphenyl phosphate, and its canonical SMILES representation is CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2\text{CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2} . Key properties include:

PropertyValueSource
Molecular weight278.24 g/mol
Boiling pointNot available
DensityNot available
LogP (octanol-water)4.29

Stability and Reactivity

EDPP is stable under standard conditions but undergoes hydrolysis in aqueous acidic or alkaline environments, yielding diphenyl phosphate and ethanol. Oxidation reactions may produce phosphoric acid derivatives, while nucleophilic substitutions can replace the ethoxy group with amines or alcohols.

Synthesis and Industrial Production

Synthetic Routes

EDPP is synthesized via the reaction of diphenyl phosphorochloridate with ethanol in the presence of a base such as pyridine. Industrial production employs continuous flow reactors to optimize yield and purity, with typical reaction conditions involving controlled temperatures (20–50°C) and atmospheric pressure.

Key Byproducts and Impurities

Commercial EDPP is typically >90% pure, with minor impurities including triphenyl phosphate (<4%) . Regulatory assessments emphasize the need for stringent quality control to minimize toxic byproducts .

Applications in Industry and Research

Flame Retardancy and Plasticization

EDPP enhances fire resistance in PVC cables, flooring, and automotive components by forming a protective char layer during combustion . Its plasticizing properties improve flexibility in polymers, making it indispensable in textiles and adhesives .

Emerging Uses

Toxicological and Environmental Impacts

Acute and Chronic Toxicity

  • Acute Exposure: Oral LD50_{50} values in rodents exceed 10,000 mg/kg, classifying EDPP as "practically non-toxic" . Sublethal effects include diarrhea and respiratory irritation .

  • Developmental Toxicity: Zebrafish embryos exposed to EDPP exhibited cardiac malformations (e.g., increased SV-BA distance) and disrupted glucose metabolism . Transcriptomic analyses linked these effects to altered calcium signaling and metabolic pathway genes .

Endocrine Disruption

EDPP activates estrogen receptors (ERα/ERβ) at environmentally relevant concentrations, synergizing with 17β-estradiol to promote ER transactivation . Metabolites like 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) exhibit anti-estrogenic activity, complicating risk assessments .

Regulatory Status and Risk Mitigation

Global Regulations

The European Union restricts EDPP under REACH due to its endocrine-disrupting potential . Australia’s NICNAS mandates hazard labeling (H315, H319) for skin/eye irritation and respiratory risks .

Risk Management Strategies

  • Industrial Controls: Closed-loop manufacturing systems reduce workplace exposure .

  • Environmental Monitoring: Regular screening of wastewater and sediment is recommended to track dispersal .

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